molecular formula C9H5BrN2O2 B185948 8-bromo-1,6-naphthyridine-2-carboxylic Acid CAS No. 197507-55-4

8-bromo-1,6-naphthyridine-2-carboxylic Acid

Cat. No.: B185948
CAS No.: 197507-55-4
M. Wt: 253.05 g/mol
InChI Key: ISJKXVUODLFGIU-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol . This compound is characterized by a fused ring system consisting of two pyridine rings, with a bromine atom at the 8th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid typically involves the formation of the naphthyridine core followed by bromination and carboxylation. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and bromination . The reaction conditions often involve the use of hydrobromic acid and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKXVUODLFGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375505
Record name 8-bromo-1,6-naphthyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-55-4
Record name 8-bromo-1,6-naphthyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-1,6-naphthyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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